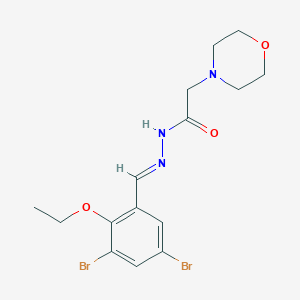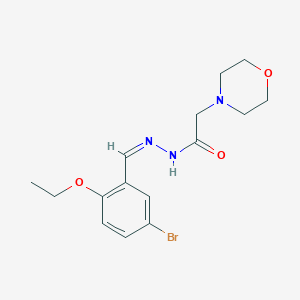![molecular formula C19H13N3O2 B302318 N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302318.png)
N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide, also known as PNF, is a synthetic compound that has been widely used in scientific research. PNF belongs to the class of hydrazide derivatives, which have been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of STAT3, a transcription factor that is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In addition, this compound has been shown to possess antioxidant activity, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess a variety of biological activities. However, there are also limitations to its use. This compound has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has not been extensively tested in vivo, so its efficacy and safety in animal models are not well understood.
Orientations Futures
There are several future directions for research on N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the investigation of the in vivo efficacy and safety of this compound in animal models. In addition, this compound could be further investigated for its potential use in combination therapy with other anti-cancer or anti-inflammatory agents.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its various biological activities. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. This compound has several advantages for lab experiments, but there are also limitations to its use. Future research on this compound could focus on the development of this compound analogs with improved solubility and bioavailability, investigation of its in vivo efficacy and safety, and its potential use in combination therapy.
Méthodes De Synthèse
The synthesis of N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-pyridinecarboxaldehyde and hydrazine hydrate. The reaction takes place in ethanol under reflux conditions, and the resulting product is purified by recrystallization from ethanol. The chemical structure of this compound is shown in Figure 1.
Applications De Recherche Scientifique
N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has been used extensively in scientific research due to its various biological activities. It has been shown to possess anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been reported to possess anti-microbial activity against a variety of bacterial and fungal strains.
Propriétés
Formule moléculaire |
C19H13N3O2 |
|---|---|
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
N-[(E)-pyridin-4-ylmethylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2/c23-19(22-21-12-13-7-9-20-10-8-13)18-11-16-15-4-2-1-3-14(15)5-6-17(16)24-18/h1-12H,(H,22,23)/b21-12+ |
Clé InChI |
IYBBOHFITSTGKT-CIAFOILYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC=NC=C4 |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=NC=C4 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)
![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)

![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)

![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)
![N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)
![N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302252.png)
![N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302253.png)
![N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302254.png)
![N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302255.png)
![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302256.png)
![3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B302257.png)